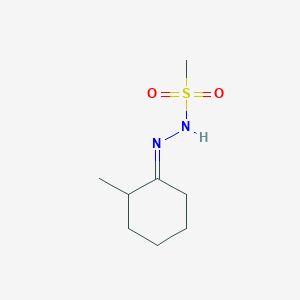
N'-(2-methylcyclohexylidene)methanesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-methylcyclohexylidene)methanesulfonohydrazide, also known as MMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSH is a sulfonohydrazide derivative that has a cyclohexylidene ring attached to its structure. This compound has been synthesized and studied for its unique properties and potential applications.
作用机制
The mechanism of action of N'-(2-methylcyclohexylidene)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall biosynthesis pathway.
Biochemical and Physiological Effects:
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, such as anti-cancer, anti-tuberculosis, and anti-inflammatory activities. It has also been reported to have antioxidant and neuroprotective effects. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has several advantages for use in lab experiments, such as its ease of synthesis, stability, and versatility. It can be easily modified to introduce different functional groups or to optimize its properties for specific applications. However, N'-(2-methylcyclohexylidene)methanesulfonohydrazide also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N'-(2-methylcyclohexylidene)methanesulfonohydrazide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in different fields. Some possible future directions include:
1. Synthesis of N'-(2-methylcyclohexylidene)methanesulfonohydrazide derivatives with improved properties, such as higher solubility, better bioavailability, and increased selectivity for specific targets.
2. Investigation of the molecular targets of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and the pathways involved in its anti-cancer and anti-tuberculosis activities.
3. Exploration of the potential applications of N'-(2-methylcyclohexylidene)methanesulfonohydrazide in other fields, such as catalysis, energy storage, and environmental remediation.
4. Development of new analytical methods for the detection and quantification of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and its derivatives in biological and environmental samples.
5. Evaluation of the safety and toxicity of N'-(2-methylcyclohexylidene)methanesulfonohydrazide and its derivatives in vivo and in vitro, to ensure their suitability for use in various applications.
Conclusion:
In conclusion, N'-(2-methylcyclohexylidene)methanesulfonohydrazide is a sulfonohydrazide derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N'-(2-methylcyclohexylidene)methanesulfonohydrazide is needed to fully understand its properties and potential applications in various fields.
合成方法
The synthesis of N'-(2-methylcyclohexylidene)methanesulfonohydrazide involves the reaction between 2-methylcyclohexanone and methanesulfonylhydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of water. The yield of N'-(2-methylcyclohexylidene)methanesulfonohydrazide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reactant ratio.
科学研究应用
N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and tuberculosis. In material science, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials. In analytical chemistry, N'-(2-methylcyclohexylidene)methanesulfonohydrazide has been employed as a derivatizing reagent for the analysis of amino acids and other biomolecules.
属性
IUPAC Name |
N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-5-3-4-6-8(7)9-10-13(2,11)12/h7,10H,3-6H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKPXYOSITVRL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-methylcyclohexylidene)amino]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)



![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
